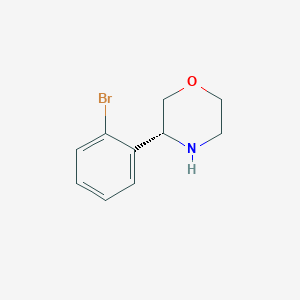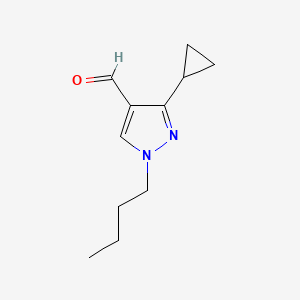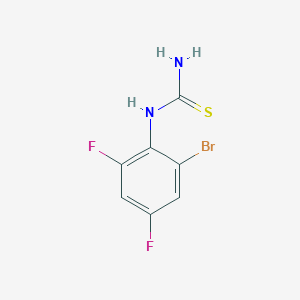![molecular formula C7H12BrN B12993994 4-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12993994.png)
4-Bromobicyclo[2.2.1]heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobicyclo[2.2.1]heptan-1-amine is a chemical compound with a unique bicyclic structure. It is characterized by a bromine atom attached to a bicyclo[2.2.1]heptane ring system, which also contains an amine group. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobicyclo[2.2.1]heptan-1-amine typically involves the bromination of bicyclo[2.2.1]heptane derivatives followed by amination. One common method is the bromination of bicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) under radical conditions. The resulting brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromobicyclo[2.2.1]heptan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium thiolate (NaSR) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or nitric acid (HNO3).
Major Products
Substitution: Formation of hydroxyl, cyano, or thiol derivatives.
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of de-brominated or alkylamine derivatives.
Scientific Research Applications
4-Bromobicyclo[2.2.1]heptan-1-amine is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobicyclo[2.2.1]heptan-1-amine involves its interaction with molecular targets through its amine and bromine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the bromine atom can participate in halogen bonding and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without functional groups.
4-Chlorobicyclo[2.2.1]heptan-1-amine: Similar structure with a chlorine atom instead of bromine.
4-Bromobicyclo[2.2.1]heptane: Lacks the amine group, only contains the bromine atom.
Uniqueness
4-Bromobicyclo[2.2.1]heptan-1-amine is unique due to the presence of both a bromine atom and an amine group on the bicyclic framework. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C7H12BrN |
|---|---|
Molecular Weight |
190.08 g/mol |
IUPAC Name |
4-bromobicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C7H12BrN/c8-6-1-3-7(9,5-6)4-2-6/h1-5,9H2 |
InChI Key |
RTHNZSFBWXIFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


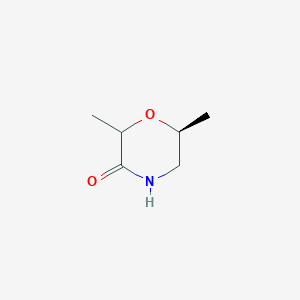
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
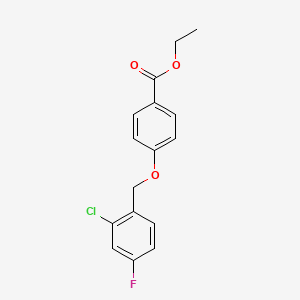
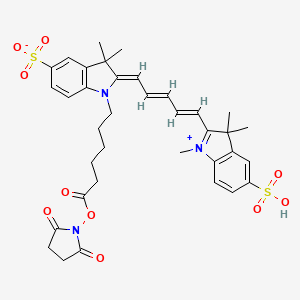
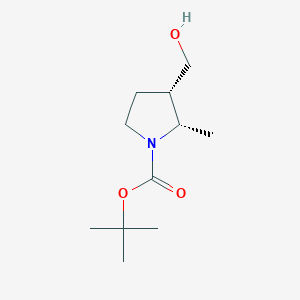
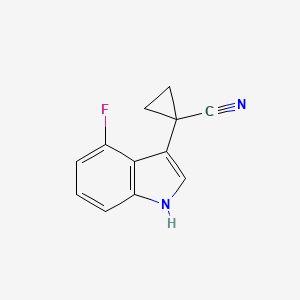
![(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12993936.png)
